Physicochemical properties of 3-Bromo-2-fluoro-6-nitroaniline
Physicochemical properties of 3-Bromo-2-fluoro-6-nitroaniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluoro-6-nitroaniline
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern drug discovery and materials science, the rational design of molecules hinges on the availability of versatile, high-quality chemical building blocks. 3-Bromo-2-fluoro-6-nitroaniline, a halogenated and nitrated aromatic amine, represents such a cornerstone intermediate. Its unique constellation of functional groups—a nucleophilic aniline, an electron-withdrawing nitro group, and strategically placed bromo and fluoro substituents—offers a rich platform for complex molecular engineering. The fluorine atom, in particular, is a celebrated addition in medicinal chemistry, known for its ability to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[1][2]
This guide provides an in-depth exploration of the core physicochemical properties of 3-Bromo-2-fluoro-6-nitroaniline. Moving beyond a simple data sheet, we will delve into the causality behind analytical choices, present field-proven experimental protocols for its characterization, and ground all claims in authoritative references. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound for its effective application in synthesis and discovery workflows.
PART 1: Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application. While extensive experimental data for 3-Bromo-2-fluoro-6-nitroaniline is not widely published, we can consolidate its known identifiers and predict key physical properties based on its structure and data from analogous compounds.
Table 1: Summary of Core Physicochemical Properties
| Property | Data | Source / Justification |
| IUPAC Name | 6-Bromo-3-fluoro-2-nitroaniline | [3] |
| Synonyms | 3-Bromo-2-fluoro-6-nitroaniline | [4][5] |
| CAS Number | 1804841-33-5 | [3][6][7] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [3] |
| Molecular Weight | 235.01 g/mol | [3] |
| Appearance | Expected to be a yellow or orange solid | Based on typical nitroaniline compounds. |
| Melting Point | Not reported. Expected > 40°C. | Prediction based on the melting point of similar compounds like 2-Bromo-6-fluoroaniline (40.7°C).[8] The presence of the polar nitro group and intermolecular hydrogen bonding would likely increase this value. |
| Boiling Point | Not reported. Expected > 220°C. | Prediction based on related structures like 3-Bromoaniline (~220-222°C).[9] Significant decomposition may occur before boiling. |
| Solubility | Not widely reported. | Expected to have low solubility in water and higher solubility in polar aprotic solvents (DMSO, THF, Acetone) and moderate solubility in polar protic solvents (Methanol, Ethanol).[10] |
| pKa (basic) | Not reported. Expected < 2. | Prediction based on 2-Bromo-6-fluoroaniline (pKa ~1.90).[8] The strong electron-withdrawing effect of the ortho-nitro group will significantly reduce the basicity of the aniline nitrogen. |
| LogP | Not reported. Predicted ~2.4-2.6. | Prediction based on the XLogP3 value of the isomer 2-Bromo-3-fluoro-6-nitroaniline (2.4).[11] |
PART 2: Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of 3-Bromo-2-fluoro-6-nitroaniline is paramount. A multi-spectroscopic approach provides a self-validating system for structural confirmation.
Workflow for Spectroscopic Characterization
The following diagram outlines a logical workflow for the comprehensive structural analysis of the title compound.
Caption: Workflow for comprehensive spectroscopic characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. We expect to see two signals in the aromatic region (typically 6.5-8.5 ppm), each integrating to one proton. The signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The two protons on the aniline nitrogen (-NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show six distinct signals for the six aromatic carbons. The carbon atoms attached to the electronegative F, N, and Br atoms will have characteristic chemical shifts. For example, carbons attached to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its position on the electron-deficient aromatic ring.
Expert Insight: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for nitroanilines as it is an excellent solubilizing agent and shifts the exchangeable -NH₂ proton signals downfield, away from other aromatic signals.
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Observation: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 235.9/237.9 or [M-H]⁻ at m/z 233.9/235.9.
-
Trustworthiness through Isotopes: A key validation feature is the isotopic pattern of bromine. The presence of two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br) is a definitive signature for a monobrominated compound.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups.
-
N-H Stretch: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).[12]
-
N=O Stretch: Strong, characteristic absorption bands for the nitro group (-NO₂) will appear around 1500-1560 cm⁻¹ (asymmetric) and 1335-1365 cm⁻¹ (symmetric).[12]
-
C-F and C-Br Stretches: Absorptions for the C-F bond are typically found in the 1000-1400 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, usually between 500-690 cm⁻¹.
PART 3: Solubility Profile and Chromatographic Analysis
For drug development professionals, understanding a compound's solubility and developing methods for its purification and analysis are critical for downstream applications.
A. Solubility Determination Protocol
The following protocol describes the isothermal shake-flask method, a gold standard for determining equilibrium solubility.[10]
Objective: To quantitatively determine the solubility of 3-Bromo-2-fluoro-6-nitroaniline in various pharmaceutically relevant solvents.
Materials:
-
3-Bromo-2-fluoro-6-nitroaniline (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid 3-Bromo-2-fluoro-6-nitroaniline to a series of vials (ensure solid is visible after equilibration).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solids.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).
-
Create a series of calibration standards by serial dilution.
-
Analyze the standards and the filtered sample solutions by a validated HPLC-UV or UV-Vis method.
-
Calculate the concentration in the sample from the calibration curve.
-
B. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard technique for assessing the purity of pharmaceutical intermediates.[13]
Objective: To develop a robust reverse-phase HPLC (RP-HPLC) method for the purity determination of 3-Bromo-2-fluoro-6-nitroaniline.
Instrumentation & Conditions (Starting Point):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 70%) and gradually increase Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength of maximum absorbance (determined by UV-Vis scan, likely in the 254-380 nm range for a nitroaniline).
-
Injection Volume: 5-10 µL.
Causality Behind Choices:
-
C18 Column: The non-polar C18 phase is well-suited for retaining moderately polar aromatic compounds like our analyte.
-
Acidified Mobile Phase: The addition of formic acid protonates the aniline, leading to sharper, more symmetrical peaks by suppressing silanol interactions on the stationary phase.
-
Gradient Elution: A gradient is essential to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape.
Caption: Workflow for HPLC purity analysis development.
PART 4: Chemical Reactivity and Safety Considerations
-
Reactivity: The molecule possesses several reactive sites. The aniline group can be acylated, alkylated, or used in diazotization reactions. The nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution. It can also be readily reduced to an amine, providing a route to diamine derivatives.[14][15] This dual functionality makes it a valuable precursor in combinatorial chemistry.
-
Safety and Handling: Like many halogenated nitroaromatics, 3-Bromo-2-fluoro-6-nitroaniline should be handled with care. It is expected to be harmful if swallowed, and may cause skin and eye irritation.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-Bromo-2-fluoro-6-nitroaniline is a synthetic intermediate with significant potential, particularly for applications in pharmaceutical and agrochemical research. While publicly available data on its specific properties are limited, this guide provides a comprehensive framework for its characterization. By employing the detailed spectroscopic, chromatographic, and solubility protocols outlined herein, researchers can confidently verify the identity, purity, and behavior of this compound. This ensures data integrity and enables the seamless integration of this valuable building block into complex synthetic endeavors, ultimately accelerating the pace of discovery and innovation.
References
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Alchimica. (n.d.). 3-Bromo-2-fluoro-6-nitroaniline (1 x 1 g). Retrieved from [Link]
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ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
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USGS.gov. (n.d.). A combined deamination and nitro reduction method for nitroanilines. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]
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EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
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TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved from [Link]
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EPA CompTox Chemicals Dashboard. (2025, October 15). 2-Bromo-6-fluoroaniline Properties. Retrieved from [Link]
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ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-5-fluoro-n-methyl-2-nitroaniline. Retrieved from [Link]
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Alchimica. (n.d.). 3-Bromo-2-fluoro-6-nitroaniline (1 x 500 mg). Retrieved from [Link]
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LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
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